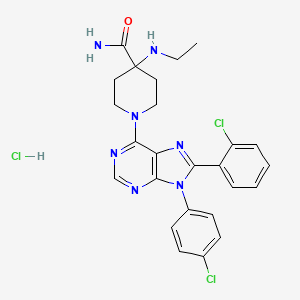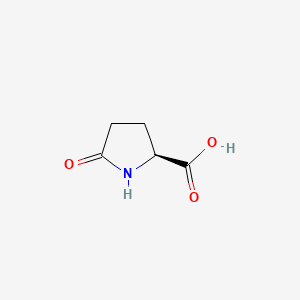
Ácido L-pirroglutamico
Descripción general
Descripción
L-Pyroglutamic acid, also known as pyroglutamate, 5-oxoproline, and pidolic acid, is a derivative of the amino acids glutamine and glutamic acid . It is a nonessential nutrient, meaning that the body normally biosynthesizes adequate quantities of pyroglutamic acid . It is a cyclized form of L-glutamic acid and is formed from L-glutamic acid or L-glutamine by glutaminyl cyclase . It is a pale yellow crystalline solid with the melting point of 155-157 °C .
Synthesis Analysis
A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized by adopting an appropriate synthetic scheme . The effect of different substituents on the triazole ring at the ortho-, meta - and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .Molecular Structure Analysis
The molecular formula of L-Pyroglutamic acid is C5H7NO3 . Its molecular weight is 129.1140 . The IUPAC Standard InChI is InChI=1S/C5H7NO3/c7-4-2-1-3 (6-4)5 (8)9/h3H,1-2H2, (H,6,7) (H,8,9)/t3-/m0/s1 .Chemical Reactions Analysis
Pyroglutamic acid can be formed by heating glutamic acid at 180 °C, which results in the loss of a molecule of water . In living cells, it is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .Physical And Chemical Properties Analysis
L-Pyroglutamic acid is a pale yellow crystalline solid with the melting point of 155-157 °C . Its molecular weight is 129.12 and its percent composition is C 46.51%, H 5.46%, N 10.85%, O 37.17% .Aplicaciones Científicas De Investigación
Agentes Antifúngicos
Se han sintetizado y evaluado derivados del ácido L-pirroglutamico como potentes agentes antifúngicos . Estos compuestos, particularmente aquellos con un grupo fenilo o bencilo en el anillo de triazol en la posición meta del anillo de benceno, mostraron una potente actividad antifúngica contra Phytophthora infestans .
Candidatos a Fungicidas
Se ha demostrado que los análogos sintéticos del ácido L-pirroglutamico son nuevos candidatos a fungicidas para combatir F. solani y G. candidum . Se sabe que estas dos cepas presentan riesgos para la salud relacionados con roturas importantes de la barrera entre personas con sistemas inmunitarios débiles .
Viabilidad Farmacocinética
Se han desarrollado cocristales de febuxostat/ácido L-pirroglutamico (FBX-PG) para mejorar la solubilidad del febuxostat (FBX), un inhibidor selectivo de la xantina oxidasa . Se han evaluado las propiedades farmacocinéticas in vivo de FBX-PG, mostrando que los valores de biodisponibilidad de FBX fueron del 210% y del 159% en ratas y ratones tratados con FBX-PG, respectivamente .
Síntesis Asimétrica
El ácido L-pirroglutamico se ha utilizado como un bloque de construcción quiral versátil en la síntesis asimétrica de alcaloides, productos farmacéuticos y muchos otros productos naturales .
Material Óptico No Lineal
El ácido L-pirroglutamico también se conoce como un nuevo material óptico no lineal (NLO) orgánico para la generación armónica UV sintonizable hasta 266 nm a temperatura ambiente .
Catalizadores para la Dimerización Asimétrica
El ácido L-pirroglutamico se ha utilizado en carbenos N-heterocíclicos quirales (NHC) como catalizadores para la dimerización asimétrica de alquil-aril-cetenas para dar las correspondientes β-alquilidenil-β-lactonas α-cuaternarias .
Síntesis Total de Productos Naturales
El ácido L-pirroglutamico se ha utilizado en la síntesis total de (−)-stemoamida y celogentina C .
In Vivo
In vivo studies of L-Pyroglutamic acid have focused on its potential therapeutic applications in a variety of medical conditions, including cancer, inflammation, and microbial infections. In particular, L-Pyroglutamic acid has been found to possess anti-tumor activity in a number of cancer cell lines, including breast, lung, and colon cancer cell lines. It has also been found to possess anti-inflammatory and anti-microbial properties in vivo, as well as to modulate the activity of enzymes and proteins involved in the immune response.
In Vitro
In vitro studies of L-Pyroglutamic acid have focused on its biochemical and physiological effects. These studies have shown that L-Pyroglutamic acid can modulate the activity of enzymes and proteins involved in a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. In addition, L-Pyroglutamic acid has been found to possess anti-oxidant and anti-microbial properties in vitro.
Mecanismo De Acción
Target of Action
L-Pyroglutamic acid, also known as PCA or 5-oxoproline, is a natural amino acid derivative . It is a metabolite in the glutathione cycle and is converted to glutamate by 5-oxoprolinase . It has been found to have antifungal activity against Phytophthora infestans . It may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .
Mode of Action
L-Pyroglutamic acid is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It acts to oppose the action of glutamate in the brain . N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases .
Biochemical Pathways
L-Pyroglutamic acid is a metabolite in the glutathione cycle . It is converted to glutamate by 5-oxoprolinase . It is formed during the later stages of biosynthesis at the terminal phases of translation or as a post-translational event . The most convincing evidence suggests that L-Pyroglutamic acid is derived from glutamine .
Pharmacokinetics
It is known that it is formed during protein biosynthesis and is present in various animal and plant cells . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
L-Pyroglutamic acid may function in glutamate storage and acts to oppose the action of glutamate, including in the brain . It has been found to have antifungal activity against Phytophthora infestans . It also has a role in the synthesis of bioactive compounds .
Action Environment
The action of L-Pyroglutamic acid is influenced by various factors in the cellular environment. For example, the formation of L-Pyroglutamic acid from N-terminal glutamine is a post-translational event that occurs during the later stages of biosynthesis . More research is needed to
Actividad Biológica
L-Pyroglutamic acid has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. In particular, L-Pyroglutamic acid has been found to possess anti-tumor activity in a number of cancer cell lines, including breast, lung, and colon cancer cell lines. It has also been found to possess anti-inflammatory and anti-microbial properties in vivo, as well as to modulate the activity of enzymes and proteins involved in the immune response.
Biochemical and Physiological Effects
L-Pyroglutamic acid has been found to modulate the activity of enzymes and proteins involved in a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. In addition, L-Pyroglutamic acid has been found to possess anti-oxidant and anti-microbial properties in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-Pyroglutamic acid in laboratory experiments include its ability to modulate the activity of enzymes and proteins involved in a variety of biochemical pathways, its anti-inflammatory, anti-microbial, and anti-cancer properties, and its availability in a variety of forms, including powder, liquid, and tablets. The limitations of using L-Pyroglutamic acid in laboratory experiments include its potential toxicity at high concentrations, its potential to cause side effects, and its potential to interact with other drugs and compounds.
Direcciones Futuras
The potential future directions for the study of L-Pyroglutamic acid include further research into its therapeutic applications in a variety of medical conditions, including cancer, inflammation, and microbial infections; further research into its biochemical and physiological effects; and further research into its potential toxicity and interactions with other drugs and compounds. Additionally, further research into the synthesis of L-Pyroglutamic acid, as well as the development of more efficient and cost-effective methods for its synthesis, could lead to increased availability and affordability of L-Pyroglutamic acid for laboratory experiments. Finally, further research into the pharmacodynamics of L-Pyroglutamic acid, including its potential to interact with other drugs and compounds, could lead to improved therapeutic outcomes.
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046260 | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | L-Pyroglutamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |
| Record name | SID57260135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
98-79-3 | |
| Record name | L-Pyroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pidolic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pidolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pidolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIDOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






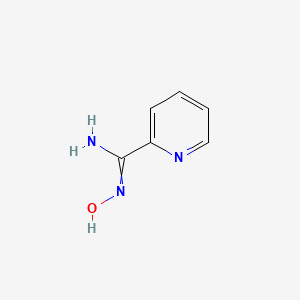
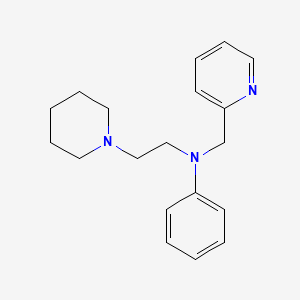
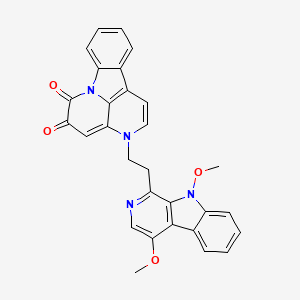
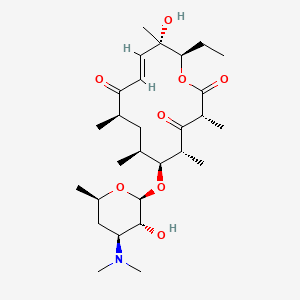
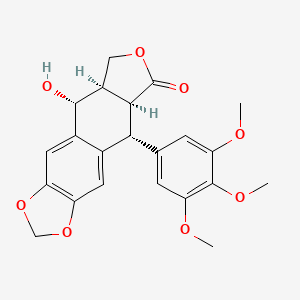
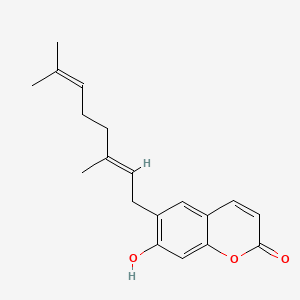

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)


